molecular formula C7H8FNO B3082642 (6-(Fluoromethyl)pyridin-2-yl)methanol CAS No. 1131605-11-2

(6-(Fluoromethyl)pyridin-2-yl)methanol

Cat. No.: B3082642
CAS No.: 1131605-11-2
M. Wt: 141.14 g/mol
InChI Key: FXEDKNCCZVUBMC-UHFFFAOYSA-N
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Description

(6-(Fluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol . It is primarily used for research and development purposes . The compound features a pyridine ring substituted with a fluoromethyl group at the 6-position and a hydroxymethyl group at the 2-position.

Scientific Research Applications

(6-(Fluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor or Poison Control Center immediately in case of exposure . The compound should be stored and disposed of properly, and contact with skin and eyes should be avoided .

Mechanism of Action

Target of Action

The primary target of (6-(Fluoromethyl)pyridin-2-yl)methanol is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.

Mode of Action

This compound interacts with collagen prolyl-4-hydroxylase, inhibiting its activity . This interaction alters the enzyme’s ability to catalyze the formation of 4-hydroxyproline, a key component in the structure of collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . By inhibiting the formation of 4-hydroxyproline, the compound disrupts the formation of stable collagen, which could have downstream effects on tissue structure and function.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by this compound results in a decrease in the production of collagen . This could potentially affect various biological processes that rely on collagen, such as wound healing, tissue repair, and skin aging.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with collagen prolyl-4-hydroxylase. Proper storage and handling conditions are necessary to maintain the compound’s efficacy .

Preparation Methods

The synthesis of (6-(Fluoromethyl)pyridin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives.

    Fluoromethylation: Introduction of the fluoromethyl group at the 6-position of the pyridine ring.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position of the pyridine ring.

The specific reaction conditions and reagents used for these steps can vary, but common methods include the use of fluorinating agents and hydroxymethylating agents under controlled conditions .

Chemical Reactions Analysis

(6-(Fluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

(6-(Fluoromethyl)pyridin-2-yl)methanol can be compared with other similar compounds, such as:

    (6-Methylpyridin-2-yl)methanol: Lacks the fluorine atom, which can affect its reactivity and binding properties.

    (6-(Chloromethyl)pyridin-2-yl)methanol: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and biological activity.

    (6-(Bromomethyl)pyridin-2-yl)methanol: Contains a bromine atom, which can alter its reactivity and interactions with molecular targets.

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly impact the compound’s chemical and biological properties .

Properties

IUPAC Name

[6-(fluoromethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEDKNCCZVUBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CF)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Fluoromethyl)pyridin-2-yl)methanol
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(6-(Fluoromethyl)pyridin-2-yl)methanol
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(6-(Fluoromethyl)pyridin-2-yl)methanol
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(6-(Fluoromethyl)pyridin-2-yl)methanol
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(6-(Fluoromethyl)pyridin-2-yl)methanol
Reactant of Route 6
(6-(Fluoromethyl)pyridin-2-yl)methanol

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